molecular formula C19H21NO2 B1271973 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol CAS No. 849021-34-7

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Cat. No.: B1271973
CAS No.: 849021-34-7
M. Wt: 295.4 g/mol
InChI Key: YWDAXHITZJHBQM-UHFFFAOYSA-N
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Description

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . It is characterized by the presence of a benzoxazole ring and a tert-butylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butylbenzene reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.

    Formation of Ethanol Moiety: The final step involves the reduction of the intermediate compound to form the ethanol moiety, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and tert-butylphenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol can be compared with similar compounds, such as:

    2-Benzoxazol-2-yl-1-phenylethanol: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    2-Benzoxazol-2-yl-1-(4-methylphenyl)ethanol: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.

    2-Benzoxazol-2-yl-1-(4-chlorophenyl)ethanol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11,16,21H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDAXHITZJHBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375478
Record name 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-34-7
Record name α-[4-(1,1-Dimethylethyl)phenyl]-2-benzoxazoleethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849021-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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